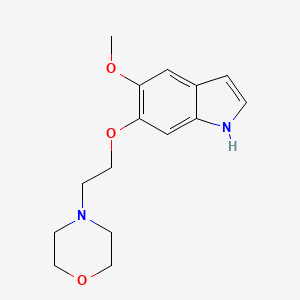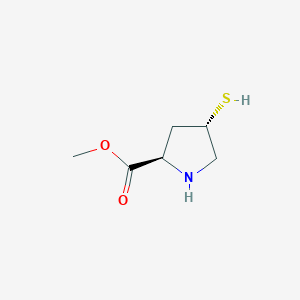
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and methyl chloroformate.
Formation of Intermediate: L-proline is first converted to its corresponding N-protected derivative using a protecting group such as tert-butoxycarbonyl (BOC).
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those containing active site cysteine residues, through the formation of covalent bonds with the mercapto group.
Pathways Involved: The interaction with enzymes can inhibit their activity, leading to downstream effects on metabolic pathways and cellular processes.
類似化合物との比較
Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but with an amino group instead of a mercapto group.
(2R,4S)-2-methyltetrahydrofuran-2,3,3,4-tetrol: A tetrahydrofuran derivative with similar stereochemistry.
Uniqueness:
Mercapto Group: The presence of the mercapto group in Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate imparts unique reactivity, particularly in forming covalent bonds with cysteine residues in proteins.
Chirality: The specific (2R,4S) configuration provides distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition processes.
特性
分子式 |
C6H11NO2S |
|---|---|
分子量 |
161.22 g/mol |
IUPAC名 |
methyl (2R,4S)-4-sulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(10)3-7-5/h4-5,7,10H,2-3H2,1H3/t4-,5+/m0/s1 |
InChIキー |
LDAXEFKQVFCZJY-CRCLSJGQSA-N |
異性体SMILES |
COC(=O)[C@H]1C[C@@H](CN1)S |
正規SMILES |
COC(=O)C1CC(CN1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


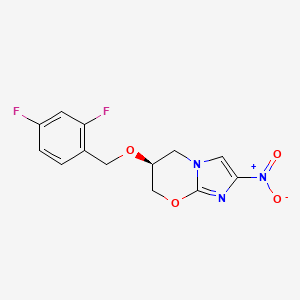

![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)

![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
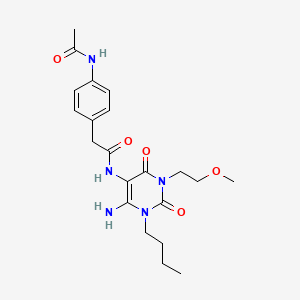

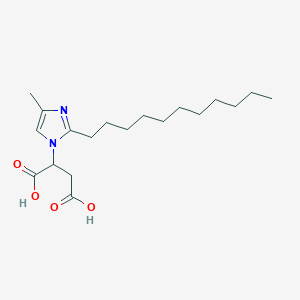
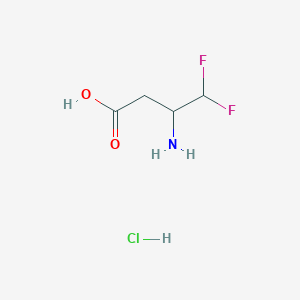
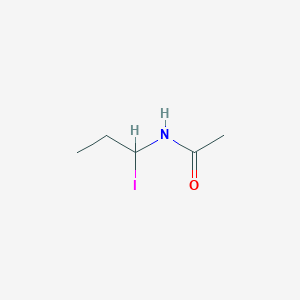
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
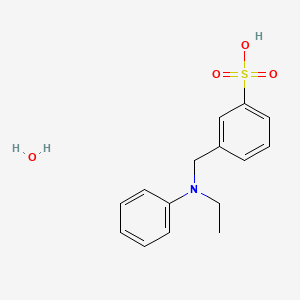
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
